2-(Propan-2-yl)-1,3-benzoxazol-5-amine is a chemical compound belonging to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a benzoxazole ring substituted with an isopropyl group and an amine functional group, making it a valuable intermediate in organic synthesis and pharmaceutical development. Its molecular formula is CHNO, and it has a molecular weight of 190.24 g/mol.
The compound can be synthesized through various methods involving the cyclization of appropriate precursors. Common precursors include 2-aminophenol and isopropyl bromide, which undergo cyclization reactions to form the benzoxazole structure. The production of this compound is documented in several scientific studies and patents, highlighting its synthetic routes and applications in research.
2-(Propan-2-yl)-1,3-benzoxazol-5-amine is classified as an organic compound, specifically a heterocyclic aromatic amine. It falls under the category of benzoxazoles, which are characterized by the presence of both nitrogen and oxygen atoms in their heterocyclic ring structure.
The synthesis of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine typically involves several key steps:
The synthesis may utilize solvents like toluene or acetonitrile and catalysts such as triethylamine to facilitate the reaction. Reaction conditions typically involve controlled temperatures ranging from 50°C to 140°C depending on the specific method used .
The molecular structure of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine features a benzoxazole ring with an isopropyl group at position 2 and an amino group at position 5. The structure can be represented using various notations:
The compound's structural data can be expressed in various formats:
| Property | Value |
|---|---|
| CAS Number | 1339865-46-1 |
| InChI | InChI=1S/C11H14N2O/c1-7(2)11... |
| Canonical SMILES | CC(C)C1=NC2=C(O1)C=CC(=C2)NC |
2-(Propan-2-yl)-1,3-benzoxazol-5-amine can undergo various chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions vary based on the desired outcome but typically involve basic or acidic environments depending on the reaction type .
The mechanism of action for 2-(Propan-2-yl)-1,3-benzoxazol-5-amine primarily involves its interaction with biological targets due to its amine group, which can participate in hydrogen bonding and other interactions with enzymes or receptors. Research suggests potential roles in antimicrobial and anticancer activities due to its ability to modulate biological pathways .
The physical properties of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine include:
Chemical properties include:
Relevant analyses such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) provide insights into functional groups and molecular interactions .
The applications of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine span various fields:
Benzoxazole (C₇H₅NO) is a privileged heterocyclic scaffold in drug discovery due to its capacity for diverse noncovalent interactions with biological targets. The oxygen and nitrogen atoms within its fused bicyclic structure act as hydrogen-bond acceptors, while the planar benzene ring enables π–π stacking and hydrophobic interactions [5] [10]. This versatility underpins the broad bioactivity spectrum of benzoxazole derivatives, which includes FDA-approved drugs like tafamidis (transthyretin stabilizer) and flunoxaprofen (anti-inflammatory) [10].
Recent medicinal chemistry advances highlight benzoxazoles as key pharmacophores for targeting challenging disease mechanisms. Notably, 2-aminobenzoxazole derivatives serve as potent inhibitors of the S1P transporter Spns2 – an emerging target for autoimmune and fibrotic diseases. Compounds such as SLB1122168 (33p) exhibit nanomolar potency (IC₅₀ = 94 ± 6 nM) in blocking S1P release, demonstrating in vivo efficacy through dose-dependent lymphopenia in murine models [7]. Additional research has identified 2-substituted benzoxazoles as:
Table 1: Therapeutic Applications of Benzoxazole Derivatives
| Biological Target | Derivative Class | Key Activity | Reference |
|---|---|---|---|
| Spns2 transporter | 2-Aminobenzoxazoles | S1P export inhibition (IC₅₀ = 94 nM) | [7] |
| Telomeric G4-DNA | Benzoxazol-triazolyl propanamides | Tel22 stabilization (groove binding) | [3] |
| HDAC enzymes | Benzoxazole-vorinostat hybrids | Antiproliferative activity | [2] |
| Inflammatory pathways | 2-Isopropyl benzoxazoles | Brain-penetrant anti-inflammatory effects | [2] |
The compound 2-(Propan-2-yl)-1,3-benzoxazol-5-amine (C₁₀H₁₂N₂O) exemplifies strategic benzoxazole functionalization for enhanced bioactivity. Its structure incorporates two critical modifications:
This molecular architecture enhances the compound’s utility as a building block in drug design. The C5 amino group enables conjugation to pharmacophores via amidation, reductive amination, or triazole formation, as demonstrated in syntheses of Spns2 inhibitors [7]. Concurrently, the 2-isopropyl group induces steric and electronic effects that stabilize the benzoxazole ring system and modulate target engagement.
Table 2: Molecular Properties of 2-(Propan-2-yl)-1,3-benzoxazol-5-amine
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₀H₁₂N₂O | - |
| Molecular Weight | 176.22 g/mol | Optimal for lead-like compounds |
| TPSA (Topological Polar Surface Area) | 52.05 Ų | Moderate membrane permeability |
| Hydrogen Bond Donors | 1 (NH₂) | Target interaction capability |
| Hydrogen Bond Acceptors | 3 (N,O,N) | Enhanced binding specificity |
| Rotatable Bonds | 1 (isopropyl) | Conformational flexibility control |
Synthetic routes to this derivative typically begin from substituted 2-aminophenols. Key approaches include:
Derivatization produces bioactive analogues like N-methyl-2-(propan-2-yl)-1,3-benzoxazol-5-amine dihydrochloride (CAS 1432681-36-1, C₁₁H₁₆Cl₂N₂O), where methylation of the C5 amine increases basicity and water solubility [6] [9]. The structural versatility of this scaffold positions it as a critical template for developing modulators of protein-protein interactions, nucleic acid complexes, and membrane transporters.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7